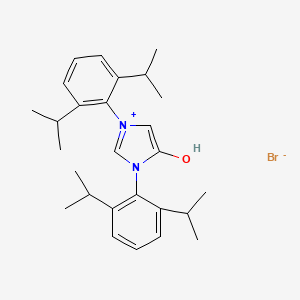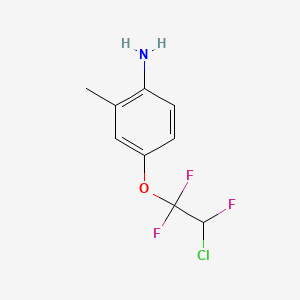
4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methyl-aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methyl-aniline, also known as 4-Chloro-2-methyl-2-trifluoroethoxy-aniline, is a chlorinated aromatic amine compound with a wide range of applications in the fields of medicine, science, and industry. It is a colorless to pale yellow liquid with a melting point of -30.7°C and a boiling point of 95-100°C. It has a molecular weight of 236.54 g/mol and a molecular formula of C7H8ClF3NO. It is insoluble in water, but soluble in organic solvents such as methanol and ethanol.
Applications De Recherche Scientifique
4-chloro-2-methyl-2-trifluoroethoxy-aniline has a wide range of applications in scientific research. It is used as a reagent for the synthesis of other compounds, such as 4-chloro-2-methyl-2-trifluoroethoxy-benzaldehyde and 4-chloro-2-methyl-2-trifluoroethoxy-benzyl alcohol. It is also used in the synthesis of pharmaceuticals, such as 4-chloro-2-methyl-2-trifluoroethoxy-benzoic acid and 4-chloro-2-methyl-2-trifluoroethoxy-benzamide. In addition, it is used as a catalyst in the synthesis of polymers, such as poly(4-chloro-2-methyl-2-trifluoroethoxy-aniline).
Mécanisme D'action
The mechanism of action of 4-chloro-2-methyl-2-trifluoroethoxy-aniline is not well understood. It is believed that the compound acts as an electron-withdrawing group, which increases the electron density of the aromatic ring, resulting in increased reactivity of the compound. This increased reactivity can lead to the formation of new compounds, such as polymers, which can have a range of applications in the fields of medicine, science, and industry.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-2-methyl-2-trifluoroethoxy-aniline are not well understood. However, it is believed that the compound has a range of effects on the body. It is thought to act as an inhibitor of the enzyme monoamine oxidase, which is responsible for the breakdown of neurotransmitters in the brain. In addition, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-chloro-2-methyl-2-trifluoroethoxy-aniline in laboratory experiments include its low cost, its low toxicity, and its high reactivity. It can be used in a wide range of synthesis reactions, and it can be easily stored and handled. The main limitation of using this compound in laboratory experiments is its low solubility in water. It is also sensitive to light and air, which can lead to the degradation of the compound.
Orientations Futures
For the use of 4-chloro-2-methyl-2-trifluoroethoxy-aniline include further research into its biochemical and physiological effects, as well as its potential applications in medicine and industry. In addition, further research into its synthesis and reactivity could lead to the development of new compounds with a range of applications. Finally, the development of new methods for the synthesis and purification of the compound could lead to its increased use in laboratory experiments.
Méthodes De Synthèse
The synthesis of 4-chloro-2-methyl-2-trifluoroethoxy-aniline is usually performed via a two-step process. The first step involves the reaction of 2-bromo-1,1,2-trifluoroethane with chloroform in the presence of a base, such as potassium hydroxide, to form 2-chloro-1,1,2-trifluoroethane. The second step involves the reaction of the 2-chloro-1,1,2-trifluoroethane with aniline in the presence of a base, such as potassium hydroxide, to form the desired product, 4-chloro-2-methyl-2-trifluoroethoxy-aniline.
Propriétés
IUPAC Name |
4-(2-chloro-1,1,2-trifluoroethoxy)-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3NO/c1-5-4-6(2-3-7(5)14)15-9(12,13)8(10)11/h2-4,8H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAYOEQWFQMIIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C(F)Cl)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol, 97%](/img/structure/B6292386.png)
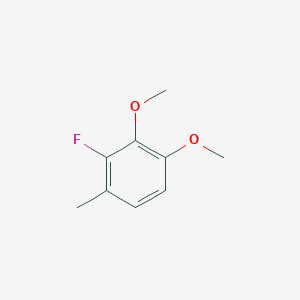
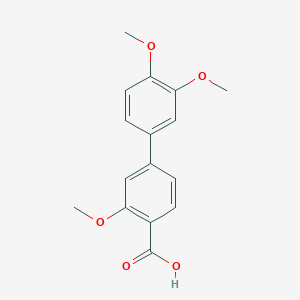



![Calix[6]quinone](/img/structure/B6292416.png)
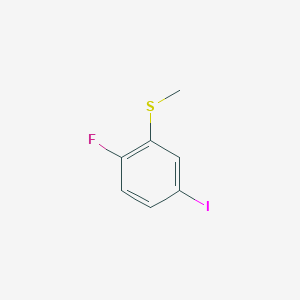
![[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6292430.png)



![Ethyl 4-(4-bromophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6292475.png)
